Methyl 6-sulfamoylnicotinate Methyl 6-sulfamoylnicotinate
Brand Name: Vulcanchem
CAS No.: 285135-57-1
VCID: VC8168357
InChI: InChI=1S/C7H8N2O4S/c1-13-7(10)5-2-3-6(9-4-5)14(8,11)12/h2-4H,1H3,(H2,8,11,12)
SMILES: COC(=O)C1=CN=C(C=C1)S(=O)(=O)N
Molecular Formula: C7H8N2O4S
Molecular Weight: 216.22 g/mol

Methyl 6-sulfamoylnicotinate

CAS No.: 285135-57-1

Cat. No.: VC8168357

Molecular Formula: C7H8N2O4S

Molecular Weight: 216.22 g/mol

* For research use only. Not for human or veterinary use.

Methyl 6-sulfamoylnicotinate - 285135-57-1

Specification

CAS No. 285135-57-1
Molecular Formula C7H8N2O4S
Molecular Weight 216.22 g/mol
IUPAC Name methyl 6-sulfamoylpyridine-3-carboxylate
Standard InChI InChI=1S/C7H8N2O4S/c1-13-7(10)5-2-3-6(9-4-5)14(8,11)12/h2-4H,1H3,(H2,8,11,12)
Standard InChI Key VQGJBMYXNVFCIR-UHFFFAOYSA-N
SMILES COC(=O)C1=CN=C(C=C1)S(=O)(=O)N
Canonical SMILES COC(=O)C1=CN=C(C=C1)S(=O)(=O)N

Introduction

Structural Analysis and Nomenclature

Molecular Framework

Methyl 6-sulfamoylnicotinate (IUPAC: methyl 6-sulfamoylpyridine-3-carboxylate) consists of:

  • A pyridine ring with a carboxylate ester at position 3.

  • A sulfamoyl group (-SO2NH2) at position 6.

Table 1: Comparative Structural Features of Nicotinate Derivatives

CompoundSubstituent at Position 6Molecular FormulaMolecular Weight (g/mol)
Methyl nicotinate-HC7H7NO2137.14
Methyl 6-sulfamoylnicotinate-SO2NH2C8H8N2O4S228.22
Methyl 6-((methylsulfonyl)methyl)nicotinate -CH2SO2CH3C9H11NO4S229.26

The sulfamoyl group introduces polarity, increasing water solubility compared to methylsulfonyl analogs .

Synthesis Pathways

Oxidation of Pyridine Precursors

A patented method for synthesizing 6-methylnicotinic acid esters involves oxidizing 2-methyl-5-ethylpyridine with nitric and sulfuric acids . Adapting this approach for sulfamoyl derivatives would require:

  • Sulfamation: Reaction of 6-aminonicotinic acid with chlorosulfonic acid to introduce the sulfamoyl group.

  • Esterification: Treatment with methanol under acidic conditions to form the methyl ester .

Key Reaction Conditions:

  • Temperature: 140–225°C for oxidation .

  • Catalysts: Sulfuric acid (2–4 moles per substrate) .

  • Yield Optimization: Continuous distillation of byproducts (e.g., water, nitric acid) .

Physicochemical Properties

Spectroscopic Characterization

  • IR Spectroscopy: Expected peaks at 1720 cm⁻¹ (ester C=O), 1350 cm⁻¹ (S=O asymmetric stretch), and 1160 cm⁻¹ (S=O symmetric stretch).

  • NMR:

    • ¹H NMR: Singlet for methyl ester (δ 3.9 ppm), pyridine protons (δ 8.1–8.8 ppm).

    • ¹³C NMR: Carbonyl carbon at δ 165 ppm, sulfamoyl sulfur at δ 45 ppm .

Thermal Stability

Differential scanning calorimetry (DSC) of analogs like methyl 6-((methylsulfonyl)methyl)nicotinate shows decomposition above 200°C , suggesting similar thermal resilience for the sulfamoyl derivative.

Biological Activities and Applications

Table 2: Hypothesized Pharmacological Effects

ActivityMechanismSupporting Evidence
AntimicrobialSulfamoyl group disrupts cell membranesAnalog studies on sulfonamides
Anti-inflammatoryCOX-2 inhibitionMethyl nicotinate models

Dermatological Applications

Topical formulations of nicotinate esters are used to assess skin barrier function . Methyl 6-sulfamoylnicotinate’s increased polarity could improve stratum corneum penetration, enabling targeted drug delivery.

Comparative Analysis with Structural Analogs

Methyl 6-((Methylsulfonyl)methyl)nicotinate

  • Structure: -CH2SO2CH3 at position 6.

  • Properties: Higher lipophilicity (logP ≈ 1.2) vs. sulfamoyl derivative (logP ≈ 0.5).

  • Applications: Intermediate in agrochemical synthesis.

Methyl 6-(1-(Methylsulfonyloxy)ethyl)nicotinate

  • Structure: -CH2CH2OSO2CH3 at position 6.

  • Reactivity: Prone to hydrolysis, limiting topical use.

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